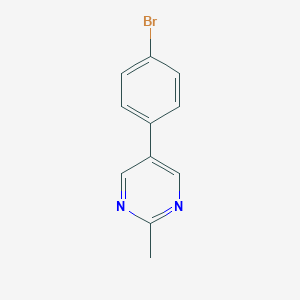
5-(4-Bromophenyl)-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)-2-methylpyrimidine, also known as 4-Bromo-5-methyl-2-phenylpyrimidine, is a chemical compound that belongs to the class of pyrimidines. It is widely used in scientific research for its unique properties and applications. In
Mechanism Of Action
The mechanism of action of 5-(4-Bromophenyl)-2-methylpyrimidine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine synthesis pathway. It has also been reported to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-(4-Bromophenyl)-2-methylpyrimidine have been extensively studied. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been reported to have neuroprotective effects and to inhibit the growth of certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
The advantages of using 5-(4-Bromophenyl)-2-methylpyrimidine in lab experiments include its high yield synthesis method, its unique properties, and its wide range of applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the use of 5-(4-Bromophenyl)-2-methylpyrimidine in scientific research. These include the development of new synthetic methods, the exploration of its potential as a drug candidate, and the investigation of its mechanism of action and potential side effects. Additionally, its potential as a ligand in the synthesis of metal complexes for various applications such as catalysis and drug development should be further explored.
In conclusion, 5-(4-Bromophenyl)-2-methylpyrimidine is a unique chemical compound that has been extensively used in scientific research for its unique properties and applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully understand its potential as a drug candidate and its mechanism of action.
Synthesis Methods
The synthesis of 5-(4-Bromophenyl)-2-methylpyrimidine involves the reaction of 4-bromoacetophenone with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to obtain the final product. This synthesis method has been widely used and has a high yield of the desired product.
Scientific Research Applications
5-(4-Bromophenyl)-2-methylpyrimidine has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds such as pyrimidine derivatives, pyrazolo[3,4-d]pyrimidines, and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. It has also been used as a ligand in the synthesis of metal complexes for various applications such as catalysis and drug development.
properties
CAS RN |
131548-21-5 |
|---|---|
Product Name |
5-(4-Bromophenyl)-2-methylpyrimidine |
Molecular Formula |
C11H9BrN2 |
Molecular Weight |
249.11 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-methylpyrimidine |
InChI |
InChI=1S/C11H9BrN2/c1-8-13-6-10(7-14-8)9-2-4-11(12)5-3-9/h2-7H,1H3 |
InChI Key |
ILUGQMCJLKLOFU-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



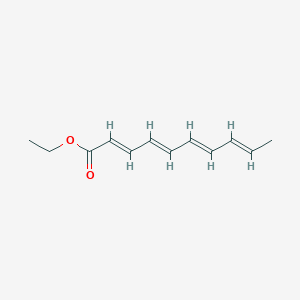
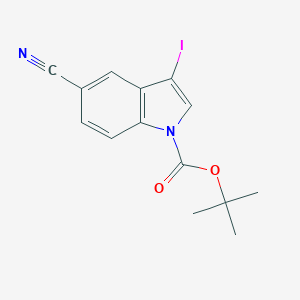
![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)
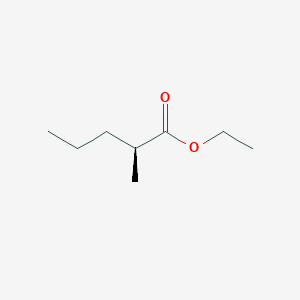
![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)
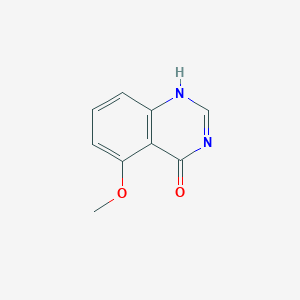
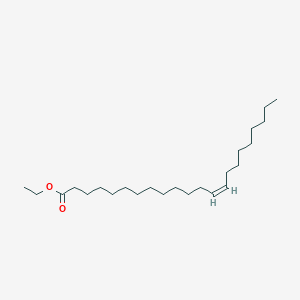
![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)

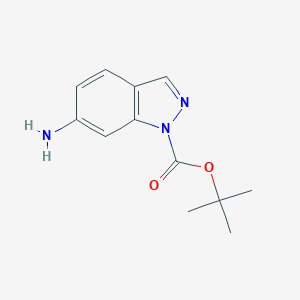
![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)
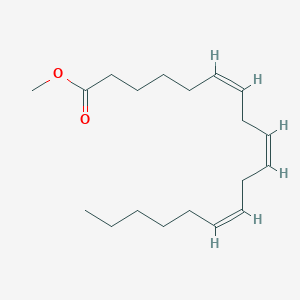

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)